molecular formula C10H9BrO4 B044605 Terephthalic acid mono(2-bromoethyl) ester CAS No. 173550-97-5

Terephthalic acid mono(2-bromoethyl) ester

Cat. No.: B044605
CAS No.: 173550-97-5
M. Wt: 273.08 g/mol
InChI Key: SQFCKVQQFAJQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalic acid mono(2-bromoethyl) ester is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with 2-bromoethanol. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid mono(2-bromoethyl) ester typically involves the esterification of terephthalic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid mono(2-bromoethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terephthalic acid mono(2-bromoethyl) ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of terephthalic acid mono(2-bromoethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release terephthalic acid and 2-bromoethanol, which can further participate in various biochemical and chemical reactions. The bromine atom in the ester can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid mono(2-hydroxyethyl) ester: Similar in structure but with a hydroxyl group instead of a bromine atom.

    Terephthalic acid mono(2-chloroethyl) ester: Similar in structure but with a chlorine atom instead of a bromine atom.

    Terephthalic acid mono(2-iodoethyl) ester: Similar in structure but with an iodine atom instead of a bromine atom.

Uniqueness

Terephthalic acid mono(2-bromoethyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis .

Biological Activity

Terephthalic acid mono(2-bromoethyl) ester (CAS No. 173550-97-5) is an organic compound derived from terephthalic acid, featuring a bromoethyl group that influences its biological activity. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrO4
  • Molecular Weight : 273.08 g/mol
  • Physical State : Solid
  • Solubility : Poorly soluble in water; soluble in organic solvents

This compound acts primarily as a substrate in enzyme-catalyzed reactions. Its hydrolysis by carboxylesterases leads to the formation of smaller molecules, which can be further metabolized within biological systems. The compound's interaction with enzymes such as those from Thermobifida fusca is crucial for its biological activity, particularly in the context of polyethylene terephthalate (PET) degradation pathways.

Biological Applications

  • Enzyme-Catalyzed Reactions : The compound is utilized in studies focusing on metabolic pathways and enzyme kinetics. It serves as a model substrate for understanding the hydrolysis mechanisms of similar esters.
  • Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to modify the release profiles of pharmaceutical compounds.
  • Polymer Synthesis : It is employed as an intermediate in synthesizing various polymers and specialty chemicals, highlighting its industrial relevance.

Toxicity and Safety Profile

The safety data for this compound suggests it may cause skin and eye irritation upon exposure. Additionally, respiratory irritation has been noted, necessitating caution during handling. Toxicological studies indicate that while the compound exhibits low acute toxicity (LD50 > 1 g/kg in mice), further research is required to fully understand its chronic effects and environmental impact .

Case Study 1: Enzyme Interaction

A study investigated the hydrolysis of this compound by carboxylesterases from Thermobifida fusca. The results demonstrated that the compound serves as an effective substrate, leading to significant product formation under optimized conditions (pH 7.0, 37°C). The kinetics were characterized by Michaelis-Menten parameters indicating a high affinity for the enzyme, suggesting its utility in biodegradation processes of PET.

Case Study 2: Drug Delivery Applications

Research into the use of terephthalic acid derivatives in drug delivery systems showed that modifying drug compounds with this ester enhanced their solubility and bioavailability. In vitro studies demonstrated improved release rates compared to unmodified drugs, indicating potential for therapeutic applications .

Comparative Analysis of Biological Activities

CompoundBiological ActivityApplicationsToxicity Level
This compoundEnzyme substrate; drug deliveryPolymer synthesis; metabolic studiesLow (LD50 > 1 g/kg)
Terephthalic AcidPrecursor for PET; low toxicityPlastics manufacturingLow (LD50 > 1 g/kg)
Di-n-octyl PhthalateEndocrine disruptor; plasticizerIndustrial applicationsModerate (LD50 varies)

Properties

IUPAC Name

4-(2-bromoethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFCKVQQFAJQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427382
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173550-97-5
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 2
Reactant of Route 2
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 3
Reactant of Route 3
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 4
Reactant of Route 4
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 5
Reactant of Route 5
Terephthalic acid mono(2-bromoethyl) ester
Reactant of Route 6
Reactant of Route 6
Terephthalic acid mono(2-bromoethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.